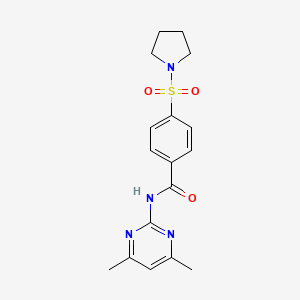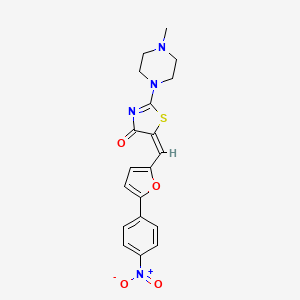![molecular formula C14H10ClNO4S B15119406 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring by reacting catechol with dihalomethanes under alkaline conditions . The resulting benzodioxole intermediate is then chlorinated to introduce the chloro substituent at the 6-position.
Next, the chlorinated benzodioxole is reacted with a thiol-containing compound to introduce the sulfanyl group. This intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired pyridine ring. Finally, the carboxylic acid group is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring but lacking the pyridine and carboxylic acid groups.
Indole Derivatives: Compounds with similar heterocyclic structures that also exhibit significant biological activity.
Uniqueness
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, sulfanyl, and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H10ClNO4S |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClNO4S/c15-10-5-12-11(19-7-20-12)4-8(10)6-21-13-9(14(17)18)2-1-3-16-13/h1-5H,6-7H2,(H,17,18) |
Clave InChI |
DNRCKFZSWLAKSS-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC=N3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119323.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15119336.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B15119340.png)
![4-{1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15119343.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15119344.png)
![1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)](/img/structure/B15119352.png)
![ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15119363.png)
![2,5-difluoro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B15119372.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)

